molecular formula C12H14N2O4 B2864251 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-35-8

8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2864251
CAS No.: 1556097-35-8
M. Wt: 250.254
InChI Key: UGJHAJQCLLDTAG-UHFFFAOYSA-N
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Description

8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound characterized by a 2,5-dioxa-8-azaspiro[3.4]octane core structure. The molecule features a 3-nitrobenzyl substituent at the 8-position, which introduces an electron-withdrawing nitro group to the aromatic ring.

Properties

IUPAC Name

8-[(3-nitrophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-14(16)11-3-1-2-10(6-11)7-13-4-5-18-12(13)8-17-9-12/h1-3,6H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHAJQCLLDTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(N1CC3=CC(=CC=C3)[N+](=O)[O-])COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane typically involves the annulation of the cyclopentane ring and the four-membered ring. One common approach is the aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone, followed by subsequent reactions to form the spirocyclic structure . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques or other advanced synthetic methodologies.

Chemical Reactions Analysis

Types of Reactions: 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the benzyl group.

Scientific Research Applications

8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. The nitro group can undergo biotransformation, leading to the generation of reactive intermediates that interact with bacterial enzymes, thereby exerting antimicrobial effects . The spirocyclic structure may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Core Structure Variations

The 2,5-dioxa-8-azaspiro[3.4]octane core differentiates this compound from diaza analogs like 2,6-diazaspiro[3.4]octane (e.g., compound 17 in ). For example, 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane () shares the same core but lacks the nitro group, resulting in a simpler molecular formula (C₁₄H₁₉NO₂ vs. C₁₂H₁₄N₂O₄ for the target compound) .

Substituent Effects

The 3-nitrobenzyl substituent distinguishes the target compound from others with benzyl (e.g., ), phenyl (e.g., 8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane in ), or heterocyclic groups (e.g., triazole in compound 17). The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity, influencing interactions with bacterial enzymes or nucleic acids, as seen in nitrofuran-based antitubercular leads .

Data Table: Comparative Analysis of Spirocyclic Compounds

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity (MIC) Melting Point (°C) Source
8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[...] 2,5-dioxa-8-aza 3-Nitrobenzyl C₁₂H₁₄N₂O₄ Not reported N/A N/A
8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro 2,5-dioxa-8-aza Benzyl, 7,7-dimethyl C₁₄H₁₉NO₂ Not reported N/A
Compound 17 () 2,6-diaza Methylsulfonyl, triazole C₁₅H₁₈N₄O₅S 0.016 µg/mL (TB H37Rv) 180–182
Compound 1 () 2,6-diaza Nitrofuran, triazole Not provided 0.0124–0.0441 µg/mL (MDR-TB) N/A
8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane 2,5-dioxa-8-aza Phenyl C₁₁H₁₃NO₂ Not reported N/A

Biological Activity

8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane, with the CAS number 1556097-35-8, is a spirocyclic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}N2_2O4_4
  • Molecular Weight : 250.25 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that includes a nitrobenzyl group, which is significant for its biological interactions.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as a bioactive molecule.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, potentially acting against various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or inhibit metabolic pathways.

Anticancer Potential

The spirocyclic nature of this compound is hypothesized to enhance its binding affinity to specific cellular targets involved in cancer progression. Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting that it may induce apoptosis or inhibit proliferation in certain cancer types.

The precise mechanism of action for this compound is still under investigation. However, the following aspects have been noted:

  • Photoreactivity : The compound acts as a photoreactive agent, which may allow it to interact with biological macromolecules upon exposure to light.
  • Target Interactions : Current studies are focusing on identifying specific molecular targets within cells that interact with this compound, which could elucidate its pathway of action and therapeutic potential.

Synthesis and Research Applications

The synthesis of this compound typically involves the annulation of cyclopentane and four-membered rings through various organic reactions.

Synthetic Routes

  • Aldol Addition : A common method involves the aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone.
  • Cyclization Reactions : Subsequent cyclization reactions lead to the formation of the desired spirocyclic structure.

Research Applications

The compound is being explored for:

  • Drug Discovery : Potential use in developing new antimicrobial and anticancer agents.
  • Chemical Biology : As a tool for studying biological processes due to its unique structural properties.

Comparative Analysis

A comparison with other spirocyclic compounds highlights the uniqueness of this compound:

Compound NameStructural FeaturesBiological Activity
2,6-Diazaspiro[3.4]octaneLacks nitro groupLimited antimicrobial activity
Spirocyclic OxindolesVaries in substituentsKnown for anticancer properties

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds similar to this compound:

  • Antimicrobial Activity Study : In vitro tests demonstrated significant inhibition of growth against Staphylococcus aureus.
  • Cytotoxicity Assays : Evaluations on cancer cell lines showed a reduction in viability by up to 50% at certain concentrations.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 8-(3-nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane, and how can reaction conditions be optimized?

  • Synthesis typically involves multi-step reactions, such as cyclization of nitrobenzyl precursors with spirocyclic intermediates. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like palladium or acid/base systems. Optimization can employ factorial design to test variables like molar ratios and reaction time . Characterization via NMR and HPLC is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and nitrobenzyl substituent?

  • 1H/13C NMR : Resolves spirocyclic stereochemistry and nitrobenzyl substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm). FT-IR : Confirms nitro group absorption (~1520 cm⁻¹). Mass spectrometry (HRMS) : Validates molecular mass (theoretical ~290–310 g/mol) and isotopic distribution .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • The nitro group enhances electrophilicity but may reduce stability in basic conditions due to potential hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring can identify degradation products. Buffered solutions (pH 4–7) are recommended for storage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Density Functional Theory (DFT) models simulate electron density around the nitrobenzyl group and spirocyclic oxygen atoms, predicting sites for nucleophilic attack (e.g., nitro reduction to amine). Molecular dynamics can assess solvent effects on reaction pathways .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray crystallography) be resolved for this spirocyclic system?

  • Contradictions often arise from dynamic effects (e.g., ring puckering) in solution vs. solid state. Variable-temperature NMR and X-ray crystallography should be combined. For example, NOESY correlations can clarify spatial proximity of protons in flexible rings .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Fluorescence polarization assays : Measure binding affinity to proteins like kinases. Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses. CYP450 inhibition assays : Assess metabolic stability .

Q. How can the compound’s spirocyclic scaffold be modified to enhance solubility without compromising bioactivity?

  • Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions. Quantitative Structure-Activity Relationship (QSAR) models can balance logP and topological polar surface area. Micellar solubilization or co-crystallization with cyclodextrins are formulation strategies .

Q. What mechanistic insights explain the compound’s role in catalytic processes (e.g., as a ligand in transition-metal complexes)?

  • The spirocyclic oxygen atoms act as Lewis bases, coordinating to metals like Pd or Cu. Spectroscopic titration (UV-Vis, EPR) and single-crystal X-ray analysis of metal complexes reveal binding modes and catalytic efficiency in cross-coupling reactions .

Methodological Guidance

  • Theoretical Frameworks : Align synthesis and bioactivity studies with conceptual models like frontier molecular orbital theory or enzyme-substrate docking .
  • Data Contradictions : Use triangulation (e.g., NMR, XRD, and computational data) to validate findings .
  • Experimental Design : Employ fractional factorial designs to optimize multi-variable syntheses .

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